5-Bromo-2,4-difluoro-3-methylbenzaldehyde

Description

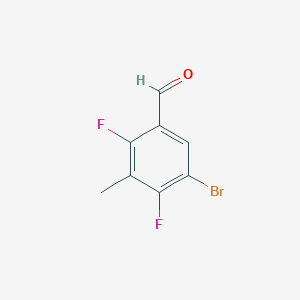

5-Bromo-2,4-difluoro-3-methylbenzaldehyde (CAS: 1378865-38-3) is a halogenated benzaldehyde derivative with a molecular formula of C₈H₅BrF₂O and a molecular weight of 247.03 g/mol. This compound features a benzaldehyde core substituted with bromine at the 5-position, fluorine atoms at the 2- and 4-positions, and a methyl group at the 3-position. Such substitution patterns are critical in organic synthesis, particularly in pharmaceutical and agrochemical intermediates, where electronic and steric effects influence reactivity .

Properties

IUPAC Name |

5-bromo-2,4-difluoro-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4-7(10)5(3-12)2-6(9)8(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFZCNWVXZOGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378865-38-3 | |

| Record name | 5-bromo-2,4-difluoro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluoro-3-methylbenzaldehyde typically involves the bromination and fluorination of 3-methylbenzaldehyde. One common method includes the following steps:

Bromination: 3-methylbenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Substitution: Formation of various substituted benzaldehydes.

Oxidation: 5-Bromo-2,4-difluoro-3-methylbenzoic acid.

Reduction: 5-Bromo-2,4-difluoro-3-methylbenzyl alcohol.

Scientific Research Applications

5-Bromo-2,4-difluoro-3-methylbenzaldehyde is a compound of interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₅BrF₂O

- Molecular Weight : 227.03 g/mol

- CAS Number : 1823871-92-6

The structure features a benzaldehyde moiety substituted with bromine and fluorine atoms, which can influence its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Its derivatives have shown significant efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds derived from this structure were evaluated for their activity against Gram-negative bacteria, demonstrating promising results in inhibiting growth at low concentrations.

Anti-inflammatory Properties

Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For example, studies on related benzaldehyde derivatives have shown they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell models exposed to lipopolysaccharides (LPS) . This suggests that this compound may also possess similar mechanisms of action.

Cancer Research

Compounds structurally related to this compound have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in tumor cells by disrupting cellular signaling pathways . This positions them as potential leads for developing new anticancer therapies.

Synthesis of Functional Materials

The unique electronic properties of this compound make it suitable for synthesizing functional materials such as organic semiconductors and liquid crystals. Its ability to form stable complexes with metals can be exploited in developing sensors and electronic devices.

Photochemical Applications

Due to its ability to absorb light at specific wavelengths, this compound can be utilized in photochemical reactions. Research has indicated that derivatives can act as sensitizers in photodynamic therapy (PDT), where they facilitate the generation of reactive oxygen species upon light activation .

Data Table: Summary of Biological Activities

| Activity Type | Tested Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | This compound | 0.125 (E. coli) | |

| Anti-inflammatory | Related Benzaldehyde Derivative | 10 | |

| Cytotoxicity | Fluorinated Benzaldehyde Derivative | 82 |

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of halogenated benzaldehydes showed that derivatives of this compound exhibited significant activity against resistant strains of Pseudomonas aeruginosa. The research demonstrated a structure-activity relationship indicating that the presence of bromine and fluorine enhanced antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory effects revealed that a related compound inhibited the NF-kB signaling pathway in RAW 264.7 macrophages. This study provided insights into how modifications on the benzaldehyde ring can lead to enhanced anti-inflammatory effects through downregulation of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluoro-3-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved vary based on the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-2,4-difluoro-3-methylbenzaldehyde with key analogs, focusing on substitution patterns, physical properties, and reactivity:

Key Findings:

Substitution Effects: Halogen Position: Bromine at the 5-position (meta to the aldehyde) directs electrophilic substitution to ortho/para positions, while fluorine atoms deactivate the ring, favoring nitration/bromination under strong acidic conditions . Methyl Group Impact: The 3-methyl group in the target compound introduces steric hindrance, reducing reactivity in bulky nucleophile reactions compared to non-methylated analogs like 5-Bromo-2,4-difluorobenzaldehyde .

Reactivity in Synthesis :

- Compounds with trifluoromethyl groups (e.g., 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, CAS 1291487-26-7) exhibit enhanced electron-withdrawing effects, accelerating nucleophilic aromatic substitution but requiring careful handling due to thermal instability .

- Boronate esters (e.g., 5-Bromo-2-fluoro-3-(dioxaborolan-2-yl)benzaldehyde, CAS 1451391-13-1) are pivotal in Suzuki-Miyaura cross-couplings, whereas the target compound’s aldehyde group is more suited for condensation or oxidation reactions .

Thermal and Safety Profiles :

Biological Activity

5-Bromo-2,4-difluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde that has garnered attention for its potential biological activities. This compound is of particular interest due to its unique structural features, which may enhance its interaction with biological targets.

The molecular formula of this compound is C9H7BrF2O. Its structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a methyl group, along with an aldehyde functional group. The presence of these halogen atoms can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is thought to arise from its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity for specific targets, potentially modulating biological pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound may possess antimicrobial properties, making them potential candidates for the development of new antibacterial agents.

- Anticancer Properties : Some investigations suggest that this compound could inhibit cancer cell proliferation. Its structural analogs have demonstrated activity against various cancer cell lines .

Case Studies and Research Findings

- Anticancer Activity : A study explored the effects of halogenated benzaldehydes on cancer cells. The results indicated that this compound and its derivatives exhibited significant cytotoxicity against human cancer cell lines (IC50 values in the low micromolar range) compared to controls .

- Antimicrobial Studies : Another research effort assessed the antimicrobial efficacy of several benzaldehyde derivatives. The findings revealed that this compound showed notable activity against Gram-positive bacteria, specifically Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been investigated as well. For instance, it was found to inhibit cyclooxygenase (COX) pathways in vitro, suggesting potential anti-inflammatory properties .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Antimicrobial, anticancer |

| 5-Bromo-2-fluorotoluene | Lacks aldehyde group; contains only one fluorine | Limited biological activity |

| 5-Bromo-4-chloro-3-methylbenzaldehyde | Contains chlorine instead of fluorine | Moderate anticancer properties |

Q & A

Q. What methodologies enable the use of this compound in synthesizing heterocyclic scaffolds for drug discovery?

- Methodological Answer :

- Cyclocondensation : React with hydrazines or thioureas to form pyrazoles or thiazoles.

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with boronic acids generate biaryl intermediates.

- Case Study : Bromo-fluoro benzaldehyde derivatives served as precursors to indazole-based kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.